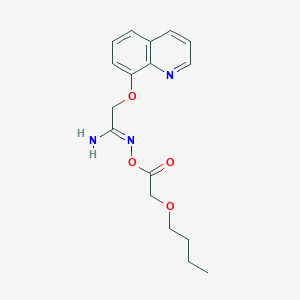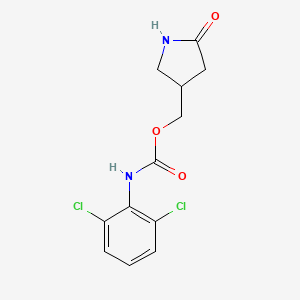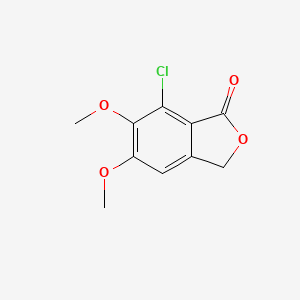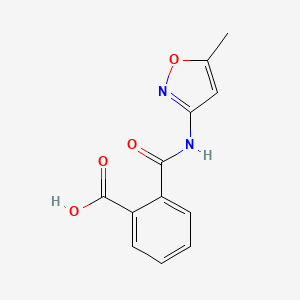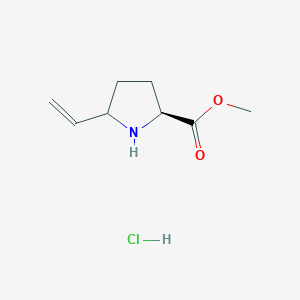
(2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a vinyl group and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride typically involves the vinylation of a pyrrolidine derivative. One common method includes the use of vinyl magnesium bromide as the vinylation reagent in the presence of potassium carbonate, yielding the desired product with high purity . The reaction is performed under mild conditions, making it both cost-effective and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly reagents and conditions is emphasized to ensure sustainability and cost-efficiency. The process may include steps such as purification and crystallization to obtain the compound in its hydrochloride salt form.
化学反応の分析
Types of Reactions
(2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens or organometallic compounds are used under mild conditions.
Major Products
The major products formed from these reactions include aldehydes, acids, saturated pyrrolidine derivatives, and substituted vinyl compounds.
科学的研究の応用
(2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The vinyl group allows for versatile chemical modifications, enabling the compound to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidine core but differ in the substituents on the ring.
Pyrrolidin-5-one-2-carboxamides: These compounds have a similar backbone but with different functional groups.
Uniqueness
(2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride is unique due to its vinyl group, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
特性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
methyl (2S)-5-ethenylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-3-6-4-5-7(9-6)8(10)11-2;/h3,6-7,9H,1,4-5H2,2H3;1H/t6?,7-;/m0./s1 |
InChIキー |
RWNZZYTUPQTPSR-JWOPXBRZSA-N |
異性体SMILES |
COC(=O)[C@@H]1CCC(N1)C=C.Cl |
正規SMILES |
COC(=O)C1CCC(N1)C=C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



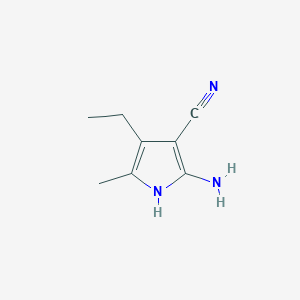
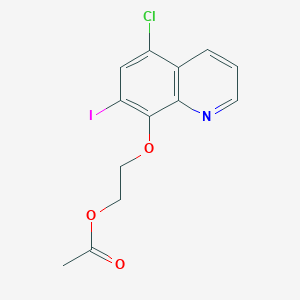
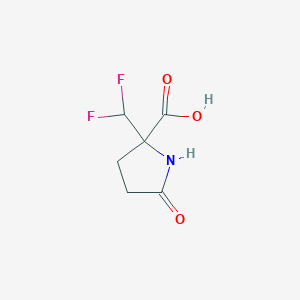
![5-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12878646.png)
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenyl)-](/img/structure/B12878654.png)
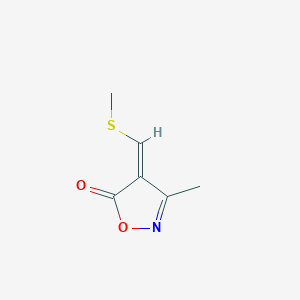
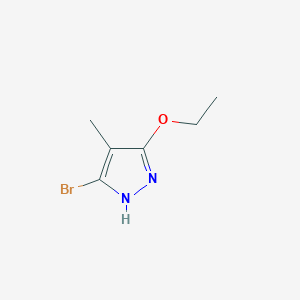
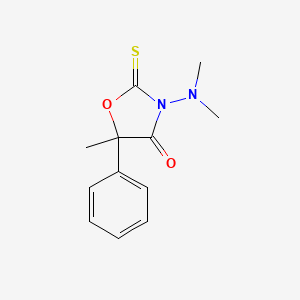
![1,3,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B12878681.png)
